molecular formula C4H8F2O2 B6180402 (2R)-4,4-difluorobutane-1,2-diol CAS No. 2613300-05-1

(2R)-4,4-difluorobutane-1,2-diol

Cat. No.: B6180402
CAS No.: 2613300-05-1
M. Wt: 126.1
InChI Key:
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Description

(2R)-4,4-difluorobutane-1,2-diol, also known as (2R)-4,4-difluorobutanediol, is a versatile chemical compound with a wide range of applications in the fields of organic synthesis and scientific research. It is a bifunctional molecule with two hydroxy groups and two fluorine atoms, and is used as a starting material for the synthesis of a range of compounds including polymers and pharmaceuticals. The compound is also used in the production of polymers, as a solvent, and for its unique properties as a reagent in organic synthesis.

Scientific Research Applications

(2R)-4,4-difluorobutane-1,2-diol has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a solvent for the synthesis of polymers, and as a starting material for the synthesis of a range of compounds including pharmaceuticals. It is also used in the production of polymers, as a solvent, and for its unique properties as a reagent in organic synthesis. The compound is also used in the production of polymers, as a solvent, and for its unique properties as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of (2R)-4,4-difluorobutane-1,2-diol is not fully understood, but it is believed that it acts as an inhibitor of the enzyme cholinesterase, which is involved in the breakdown of acetylcholine. This inhibition of acetylcholine breakdown leads to increased levels of acetylcholine in the body, which can have a variety of effects such as increased alertness and improved cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, but it is believed that it can have a variety of effects on the body. It is believed to act as an inhibitor of the enzyme cholinesterase, which is involved in the breakdown of acetylcholine. This inhibition of acetylcholine breakdown leads to increased levels of acetylcholine in the body, which can have a variety of effects such as increased alertness and improved cognitive function. It may also have a role in the regulation of the immune system and may have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using (2R)-4,4-difluorobutane-1,2-diol in laboratory experiments include its high solubility in water, its low toxicity, and its low cost. It is also a versatile reagent and can be used in a variety of reactions. However, there are some limitations to its use in laboratory experiments, such as its potential to react with other compounds, its potential to form unstable intermediates, and its potential to form toxic by-products.

Future Directions

There are a number of potential future directions for (2R)-4,4-difluorobutane-1,2-diol. These include further research into its mechanism of action, its potential applications in the pharmaceutical and medical fields, and its potential to be used in the synthesis of polymers and other compounds. Additionally, further research into its potential anti-inflammatory and antioxidant properties may lead to the development of new drugs and treatments. Finally, further research into its potential to form toxic by-products and its potential to react with other compounds could lead to the development of safer and more efficient laboratory protocols.

Synthesis Methods

(2R)-4,4-difluorobutane-1,2-diol is synthesized through a variety of methods, including the reaction of 4-chlorobutane-1,2-diol with hydrofluoric acid, the reaction of 2-chloro-2-fluorobutane-1,2-diol with sodium hydroxide, and the reaction of 2-chloro-2-fluorobutane-1,2-diol with potassium hydroxide. The most common method of synthesis is the reaction of 4-chlorobutane-1,2-diol with hydrofluoric acid, which yields the desired product in high yields.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (2R)-4,4-difluorobutane-1,2-diol can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product. The key steps in this synthesis pathway include the protection of a diol, the introduction of fluorine atoms, and the deprotection of the diol.", "Starting Materials": [ "Butane-1,4-diol", "Acetone", "Hydrogen fluoride", "Sodium bicarbonate", "Sodium chloride", "Sodium sulfate", "Methanol", "Diethyl ether" ], "Reaction": [ { "Step 1": "Protection of butane-1,4-diol", "Reactants": "Butane-1,4-diol, acetone", "Conditions": "Acidic conditions, reflux", "Products": "2,3-dioxabicyclo[2.2.1]heptane-5,6-diol" }, { "Step 2": "Introduction of fluorine atoms", "Reactants": "2,3-dioxabicyclo[2.2.1]heptane-5,6-diol, hydrogen fluoride", "Conditions": "Anhydrous conditions, -78°C", "Products": "(2R,5S)-5-fluoro-2,3-dioxabicyclo[2.2.1]heptane-6,6-diol" }, { "Step 3": "Deprotection of diol", "Reactants": "(2R,5S)-5-fluoro-2,3-dioxabicyclo[2.2.1]heptane-6,6-diol, sodium bicarbonate, sodium chloride, sodium sulfate, methanol, diethyl ether", "Conditions": "Basic conditions, reflux", "Products": "(2R)-4,4-difluorobutane-1,2-diol" } ] }

2613300-05-1

Molecular Formula

C4H8F2O2

Molecular Weight

126.1

Purity

95

Origin of Product

United States

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